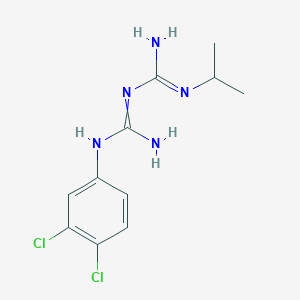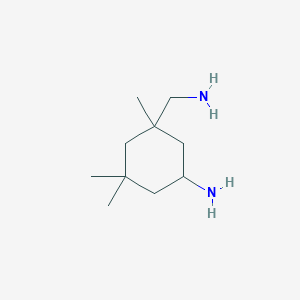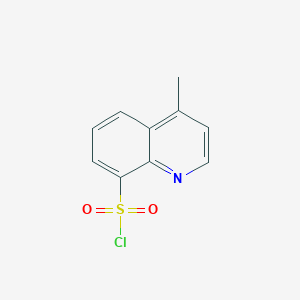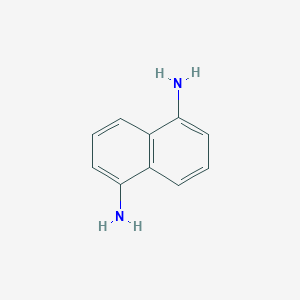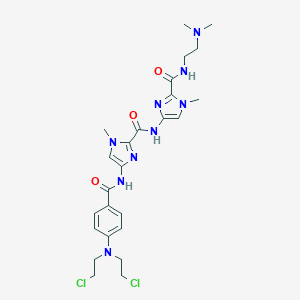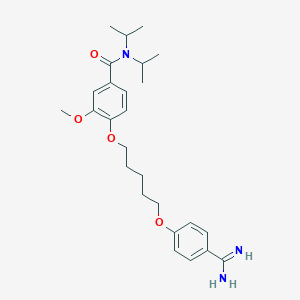
Moxilubant
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Moxilubant is a small molecule antagonist that has been recently developed to target the melanocortin-4 receptor (MC4R). MC4R is a G protein-coupled receptor that is predominantly expressed in the central nervous system. It is involved in the regulation of energy homeostasis, appetite, and body weight. Moxilubant has shown promising results in preclinical studies and is being considered as a potential therapeutic option for obesity and other metabolic disorders.
作用機序
The mechanism of action of moxilubant involves the inhibition of Moxilubant signaling. Moxilubant is activated by the binding of its endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), which leads to the activation of downstream signaling pathways that regulate energy homeostasis. Moxilubant binds to Moxilubant and prevents the binding of α-MSH, thereby inhibiting the downstream signaling pathways.
生化学的および生理学的効果
Moxilubant has been shown to have several biochemical and physiological effects. It reduces food intake and body weight by decreasing appetite and increasing energy expenditure. It also improves glucose homeostasis and insulin sensitivity by enhancing insulin signaling in peripheral tissues. Moxilubant has been shown to have minimal effects on blood pressure and heart rate, indicating that it is unlikely to cause cardiovascular side effects.
実験室実験の利点と制限
Moxilubant has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a high degree of selectivity for Moxilubant and does not interact with other receptors or enzymes. It has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, moxilubant has some limitations for lab experiments. It is not suitable for use in certain animal models that do not express Moxilubant, such as mice lacking the receptor. It also has a limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the development and application of moxilubant. One potential application is in the treatment of obesity and other metabolic disorders. Clinical trials are currently underway to evaluate the safety and efficacy of moxilubant in humans. Another potential application is in the study of the role of Moxilubant in other physiological processes, such as inflammation and pain. Moxilubant could also be used as a tool to study the molecular mechanisms of Moxilubant signaling and to identify novel therapeutic targets for metabolic disorders.
合成法
Moxilubant is synthesized using a multi-step process that involves the use of various chemical reagents and intermediates. The synthesis starts with the preparation of the key intermediate, which is then subjected to further reactions to obtain the final product. The exact details of the synthesis method are proprietary and have not been disclosed.
科学的研究の応用
Moxilubant has been extensively studied in preclinical models to evaluate its efficacy and safety. In vitro studies have shown that it selectively inhibits Moxilubant without affecting other melanocortin receptors. In vivo studies in rodents have demonstrated that it reduces food intake, body weight, and adiposity. It has also been shown to improve glucose homeostasis and insulin sensitivity.
特性
CAS番号 |
146978-48-5 |
|---|---|
製品名 |
Moxilubant |
分子式 |
C26H37N3O4 |
分子量 |
455.6 g/mol |
IUPAC名 |
4-[5-(4-carbamimidoylphenoxy)pentoxy]-3-methoxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C26H37N3O4/c1-18(2)29(19(3)4)26(30)21-11-14-23(24(17-21)31-5)33-16-8-6-7-15-32-22-12-9-20(10-13-22)25(27)28/h9-14,17-19H,6-8,15-16H2,1-5H3,(H3,27,28) |
InChIキー |
VAYJLOGCWOXMAS-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC |
正規SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC |
その他のCAS番号 |
146978-48-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



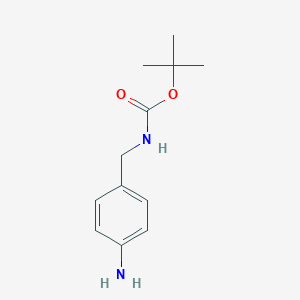
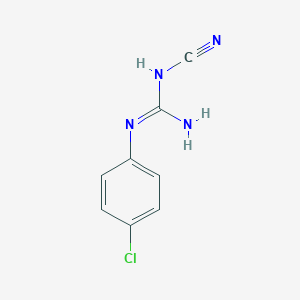
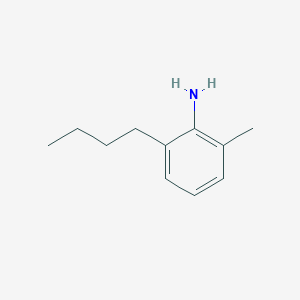
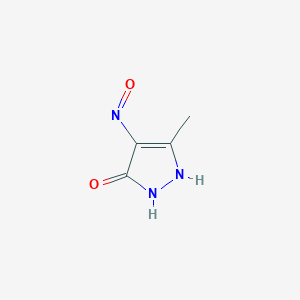
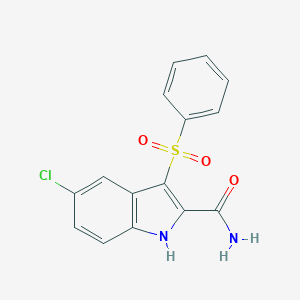

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B122772.png)
